3-Hydroxy-5-methoxyisonicotinic acid
Description
Contextual Significance within Substituted Pyridine (B92270) Carboxylic Acid Chemistry
Substituted pyridine carboxylic acids are a cornerstone in heterocyclic chemistry, largely due to the versatile reactivity of the pyridine ring and the acidic nature of the carboxyl group. The pyridine nucleus, a six-membered aromatic heterocycle containing one nitrogen atom, can be functionalized at various positions, leading to a vast library of derivatives with diverse chemical and physical properties. nih.govwikipedia.org The position of the carboxylic acid group itself defines the isomeric nature of the parent compound, with picolinic acid (at the 2-position), nicotinic acid (at the 3-position), and isonicotinic acid (at the 4-position) being the three primary isomers. wikipedia.org
The introduction of further substituents, such as the hydroxyl and methoxy (B1213986) groups in 3-hydroxy-5-methoxyisonicotinic acid, dramatically influences the molecule's characteristics. The hydroxyl group can act as both a hydrogen bond donor and acceptor, and can be deprotonated to form a phenoxide-like species, which can alter the compound's solubility, acidity, and ability to coordinate with metal ions. The methoxy group, on the other hand, is an electron-donating group through resonance, which can affect the reactivity of the pyridine ring towards electrophilic substitution. The interplay of these substituents with the carboxylic acid and the ring nitrogen atom creates a molecule with a nuanced chemical behavior that is distinct from its parent compounds.
The following table provides a comparative overview of the parent pyridine carboxylic acid isomers:
| Compound Name | IUPAC Name | Position of COOH | Molar Mass ( g/mol ) |
| Picolinic Acid | Pyridine-2-carboxylic acid | 2 | 123.11 |
| Nicotinic Acid | Pyridine-3-carboxylic acid | 3 | 123.11 |
| Isonicotinic Acid | Pyridine-4-carboxylic acid | 4 | 123.11 |
This table presents data for the unsubstituted parent compounds to provide context for the substituted derivative discussed in this article.
Rationale for Dedicated Academic Investigation of this compound
The academic investigation into a specific molecule like this compound is often driven by several key factors. A primary motivator is the potential for discovering novel biological activity. The pyridine carboxylic acid scaffold is a well-established pharmacophore found in numerous pharmaceuticals. nih.gov The specific functional groups of this compound may allow it to interact with biological targets such as enzymes or receptors with high specificity. For instance, the hydroxyl and carboxyl groups can form key hydrogen bonds and electrostatic interactions within an active site, a property that is actively exploited in drug design. nih.gov
Furthermore, the unique substitution pattern of this compound makes it a valuable building block in organic synthesis. The differential reactivity of the various positions on the pyridine ring, modulated by the existing substituents, can be harnessed to construct more complex molecules with potential applications in materials science or as ligands for catalysis. The study of its synthesis and reactivity contributes to the broader understanding of heterocyclic chemistry.
A hypothetical research interest in this compound could be summarized by the following points:
Exploration of novel bioactivity: Investigating its potential as an inhibitor for specific enzymes, leveraging the functionalities for targeted interactions.
Synthetic utility: Employing it as a precursor for the synthesis of more complex, functional molecules.
Coordination chemistry: Studying its ability to form stable complexes with various metal ions, which could have applications in catalysis or as imaging agents.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7NO4 |
|---|---|
Molecular Weight |
169.13 g/mol |
IUPAC Name |
3-hydroxy-5-methoxypyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H7NO4/c1-12-5-3-8-2-4(9)6(5)7(10)11/h2-3,9H,1H3,(H,10,11) |
InChI Key |
UYGXWBWYYRUVNS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CN=C1)O)C(=O)O |
Origin of Product |
United States |
Advanced Spectroscopic and Chromatographic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 3-Hydroxy-5-methoxyisonicotinic acid, a combination of one-dimensional and two-dimensional NMR experiments would be required for complete structural elucidation.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy would provide crucial information about the number of different types of protons, their chemical environments, and their proximity to one another. Based on the structure of this compound, one would expect to observe distinct signals for the aromatic protons on the pyridine (B92270) ring, the methoxy (B1213986) group protons, and the hydroxyl and carboxylic acid protons. The chemical shifts (δ) would indicate the electronic environment of each proton, while the coupling constants (J) would reveal the connectivity between adjacent protons.
Predicted ¹H NMR Data (Note: This is a hypothetical representation of expected data.)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 (Pyridine ring) | ~8.0-8.2 | s | - |
| H-6 (Pyridine ring) | ~7.5-7.7 | s | - |
| -OCH₃ | ~3.9-4.1 | s | - |
| -OH (Phenolic) | Variable (broad s) | br s | - |
| -COOH | Variable (broad s) | br s | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule. The chemical shifts of the carbon signals would provide insight into their hybridization and the nature of their substituents. For this compound, distinct signals would be expected for the four carbons of the pyridine ring, the carboxylic acid carbon, and the methoxy carbon.
Predicted ¹³C NMR Data (Note: This is a hypothetical representation of expected data.)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 (Pyridine ring) | ~145-150 |
| C-3 (Pyridine ring) | ~155-160 |
| C-4 (Pyridine ring) | ~110-115 |
| C-5 (Pyridine ring) | ~150-155 |
| C-6 (Pyridine ring) | ~115-120 |
| -COOH | ~165-170 |
| -OCH₃ | ~55-60 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments
Two-dimensional (2D) NMR techniques are essential for assembling the complete molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings, confirming the connectivity of protons within the pyridine ring, although for this specific substitution pattern, minimal coupling is expected between the isolated aromatic protons. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) would reveal direct one-bond correlations between protons and the carbon atoms they are attached to. columbia.edu This would allow for the definitive assignment of the protonated carbons in the pyridine ring and the methoxy group.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (two- and three-bond) correlations between protons and carbons. columbia.edu This technique would be instrumental in connecting the molecular fragments, for example, by showing correlations from the methoxy protons to the C-5 of the pyridine ring, and from the aromatic protons to adjacent quaternary carbons.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion of this compound. This precise mass measurement allows for the unambiguous determination of the elemental composition of the molecule, confirming its molecular formula (C₇H₇NO₄). nih.gov
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) to generate a series of product ions. The analysis of these fragments provides valuable information about the compound's structure and the connectivity of its functional groups. Expected fragmentation pathways for this molecule would likely involve the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂) from the carboxylic acid and hydroxyl groups, as well as cleavage of the methoxy group.
Ionization Techniques for Complex Analytes
For the mass spectrometry (MS) analysis of complex analytes like this compound, which possesses multiple functional groups (a carboxylic acid, a hydroxyl group, and a methoxy group on a pyridine ring), the choice of ionization technique is critical. Soft ionization methods are preferred to prevent significant fragmentation of the molecule, thereby preserving the molecular ion for accurate mass determination.
Electrospray Ionization (ESI): This is a highly suitable technique for polar and thermally labile molecules such as this compound. ESI generates ions directly from a solution by creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. Given the acidic nature of the carboxylic group, negative ion mode is often effective. Chemical derivatization can also be employed to enhance ionization efficiency under ESI conditions. nih.gov
Atmospheric Pressure Chemical Ionization (APCI): APCI is another viable option, particularly for moderately polar compounds. It is generally more suitable for less polar molecules than ESI but can be effective. In APCI, the analyte is vaporized and then ionized by corona discharge in the presence of a reagent gas.
The selection between these techniques depends on the specific analytical goals, such as sensitivity requirements and the matrix in which the analyte is present.
High-Performance Liquid Chromatography (HPLC) for Purity, Separation, and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. It allows for efficient separation from impurities, accurate quantification, and purity assessment.
Method Development for Isocratic and Gradient Elution
The development of an effective HPLC method involves the strategic selection of the mobile phase composition and elution mode.
Isocratic Elution: In this mode, the composition of the mobile phase remains constant throughout the analytical run. This approach is simpler and can be robust for separating compounds with similar polarities. For instance, an isocratic method using a mobile phase of water, acetonitrile (B52724), and a buffer like sulfuric acid has been used for the analysis of isonicotinic acid. sielc.com
Gradient Elution: This mode involves changing the mobile phase composition during the separation. labtech.tn It is particularly advantageous for complex samples containing compounds with a wide range of polarities. A typical gradient for a reversed-phase separation might start with a high percentage of aqueous solvent and gradually increase the proportion of organic solvent (e.g., acetonitrile or methanol). semanticscholar.org This ensures that highly polar compounds are eluted early, while less polar compounds are eluted later with stronger solvent, resulting in better peak shape and resolution.
| Parameter | Isocratic Elution | Gradient Elution |
|---|---|---|
| Mobile Phase Composition | Constant | Varies over time |
| Best Suited For | Simple mixtures, compounds with similar polarities | Complex mixtures, compounds with a wide polarity range |
| Advantages | Simplicity, robustness, stable baseline | Improved resolution, shorter analysis time for complex samples, better peak shape |
| Disadvantages | Long run times for complex samples, poor peak shape for late-eluting compounds | Requires more complex equipment, potential for baseline drift |
Stationary Phase Selection for Polar and Nonpolar Compounds
The choice of stationary phase is crucial for achieving the desired separation. sepscience.com The selection is based on the analyte's properties, particularly its polarity. hawachhplccolumn.com this compound is a polar aromatic compound.
Reversed-Phase (RP) Chromatography: This is the most common mode in HPLC. labtech.tn For polar compounds, standard C18 (octadecylsilane) or C8 (octylsilane) columns are widely used. labtech.tnsepscience.com These non-polar stationary phases work well with aqueous mobile phases. labtech.tn For enhanced retention of polar analytes, columns with embedded polar groups or those designed to be compatible with 100% aqueous mobile phases can be beneficial to avoid issues like "hydrophobic collapse". hawachhplccolumn.com
Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar compounds that are poorly retained in reversed-phase systems, HILIC is an excellent alternative. hawachhplccolumn.com This technique uses a polar stationary phase (like unbonded silica (B1680970) or cyano phases) with a mobile phase rich in organic solvent. hawachhplccolumn.com
Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, offering unique selectivity. A Primesep 100 mixed-mode column, for example, has been successfully used to retain and separate isonicotinic acid. sielc.com
| Stationary Phase Type | Common Ligand | Primary Interaction Mechanism | Suitability for this compound |
|---|---|---|---|
| Reversed-Phase | C18, C8 | Hydrophobic (dispersive) interactions | Good general-purpose choice, especially with polar-endcapping or embedded polar groups for enhanced retention. sepscience.comchromatographyonline.com |
| Reversed-Phase (Aromatic) | Phenyl | π-π interactions, hydrophobic | Potentially offers alternative selectivity due to the pyridine ring. hawachhplccolumn.com |
| Hydrophilic Interaction (HILIC) | Unbonded Silica, Amide | Hydrophilic partitioning | Suitable if retention on reversed-phase columns is insufficient. hawachhplccolumn.com |
| Mixed-Mode | Cation/Anion Exchange + RP | Ion-exchange, hydrophobic | Offers unique selectivity by exploiting both the ionic nature of the carboxylate/protonated pyridine and its hydrophobicity. sielc.com |
Detection Strategies (UV-Vis, PDA, MS Detection)
Following chromatographic separation, a sensitive and selective detector is required.
UV-Vis and Photodiode Array (PDA) Detection: Due to its aromatic pyridine ring, this compound is expected to absorb ultraviolet (UV) light. A UV-Vis detector measures absorbance at a single wavelength, while a PDA detector collects the entire spectrum for each point in the chromatogram. This provides both quantitative data and spectral information that can help in peak identification and purity assessment. Related compounds like isonicotinic acid are often detected at wavelengths around 260 nm. researchgate.netresearchgate.net The specific lambda max (λmax) for this compound would be determined experimentally but is likely to be in the 200-300 nm range. sielc.comnih.gov
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of selectivity and sensitivity. MS detection offers mass-to-charge ratio information, which is highly specific and allows for definitive identification of the compound. It is also invaluable for identifying unknown impurities and degradation products by providing molecular weight and structural fragmentation data. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas chromatography (GC) is a powerful separation technique, but it is restricted to analytes that are volatile and thermally stable. This compound, with its polar carboxylic acid and hydroxyl functional groups, is non-volatile and would decompose at the high temperatures required for GC analysis. Therefore, a chemical derivatization step is mandatory to make it suitable for GC-MS. youtube.com
Derivatization Protocols for Enhanced Volatility
Derivatization chemically modifies the analyte to increase its volatility and thermal stability by masking polar functional groups. researchgate.netgcms.cz
Silylation: This is a common derivatization technique where active hydrogens in -OH and -COOH groups are replaced with a trimethylsilyl (B98337) (TMS) group. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective. youtube.com The reaction converts the carboxylic acid to a TMS ester and the hydroxyl group to a TMS ether, creating a much more volatile derivative suitable for GC-MS analysis.
Esterification/Alkylation: The carboxylic acid group can be converted into an ester (e.g., a methyl ester) using reagents like methanol (B129727) with an acid catalyst (e.g., HCl) or diazomethane. gcms.cz This specifically targets the acidic proton. The hydroxyl group could subsequently or simultaneously be converted to an ether.
Acylation: This process involves reacting the hydroxyl group with an acylating agent, such as an acid anhydride (B1165640) (e.g., trifluoroacetic anhydride), to form an ester. researchgate.net
Chromatographic Separation Parameters
The separation and quantification of this compound from reaction mixtures or biological matrices are typically achieved using high-performance liquid chromatography (HPLC) and gas chromatography (GC). The selection of appropriate parameters is crucial for achieving optimal resolution and sensitivity.
High-performance liquid chromatography is a principal technique for the analysis of pyridinecarboxylic acids and their derivatives. sielc.comhelixchrom.com Given the polar, ionizable, and zwitterionic nature of these compounds, mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange retention mechanisms, is particularly effective. helixchrom.com This approach allows for enhanced separation of isomers and closely related compounds by exploiting subtle differences in their hydrophobicity and ionic characteristics. sielc.com The retention time can be finely controlled by adjusting the mobile phase composition, specifically the concentration of the organic modifier (e.g., acetonitrile), the buffer concentration, and the pH. sielc.comhelixchrom.com
For the analysis of this compound, a reversed-phase cation-exchange column would be a suitable choice. helixchrom.com Detection is commonly performed using UV spectrophotometry, with the wavelength set to one of the compound's absorption maxima. sielc.com For applications requiring higher sensitivity and specificity, such as in metabolomics, mass spectrometry (MS) can be coupled with HPLC (LC-MS). researchgate.net
Gas chromatography-mass spectrometry (GC-MS) offers another powerful analytical approach, particularly for volatile and thermally stable compounds. nih.gov However, due to the low volatility of carboxylic acids like this compound, derivatization is a necessary prerequisite for GC analysis. nih.gov A common two-stage derivatization process involves methoximation to protect the carbonyl groups, followed by trimethylsilylation (TMS) to increase volatility. nih.govshimadzu.eu The use of anhydrous pyridine as a solvent is critical during derivatization to prevent the breakdown of the silylating agent and the derivatized compound. reddit.com
Below are representative parameters for the chromatographic analysis of related pyridine derivatives.
Table 1: Illustrative Chromatographic Parameters for the Analysis of Pyridine Carboxylic Acid Derivatives.
| Parameter | HPLC Conditions | GC-MS Conditions (Post-Derivatization) |
|---|---|---|
| Column | Mixed-mode core-shell C18 with cation-exchange | 5% Phenyl-methylpolysiloxane (e.g., DB-5) |
| Mobile Phase/Carrier Gas | Gradient of Acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid) | Helium |
| Flow Rate | 0.5 - 1.5 mL/min | 1 - 2 mL/min |
| Temperature | Ambient to 40 °C | Temperature-programmed ramp (e.g., 70 °C to 300 °C) |
| Detection | UV-Vis (e.g., 254 nm, 280 nm) or Mass Spectrometry (ESI) | Mass Spectrometry (EI) |
| Injection Volume | 5 - 20 µL | 1 µL (split/splitless) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups: a carboxylic acid, a hydroxyl group, a methoxy group, and the pyridine ring.
The carboxylic acid moiety will give rise to a very broad O-H stretching band, typically in the region of 3300-2500 cm⁻¹, which often overlaps with other O-H and C-H stretching vibrations. A strong and sharp absorption band corresponding to the carbonyl (C=O) stretch is expected around 1700-1725 cm⁻¹. researchgate.net The phenolic O-H group will also contribute to the broad absorption in the high-frequency region, typically around 3600-3200 cm⁻¹. aip.org
The pyridine ring itself has a series of characteristic vibrations. The C=N and C=C stretching vibrations within the aromatic ring are expected to appear in the 1600-1400 cm⁻¹ region. nih.gov The C-H stretching vibrations of the aromatic ring will be observed just above 3000 cm⁻¹.
The methoxy group (-OCH₃) will show characteristic C-H stretching vibrations slightly below 3000 cm⁻¹ (asymmetric and symmetric stretching). scielo.org.za A key indicator for the methoxy group is the C-O stretching vibration, which typically appears as a strong band in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions. scielo.org.za
Table 2: Predicted Infrared Absorption Frequencies for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |
| Carboxylic Acid | C=O Stretch | 1725 - 1700 | Strong |
| Hydroxyl | O-H Stretch | 3600 - 3200 | Broad, Medium |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |
| Aromatic Ring | C=C and C=N Stretches | 1600 - 1450 | Medium to Strong |
| Methoxy | C-H Stretch | 2950 - 2850 | Medium |
| Methoxy/Carboxylic Acid | C-O Stretch | 1300 - 1200 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The UV-Vis spectrum of this compound is anticipated to show absorption bands arising from π → π* and n → π* electronic transitions associated with the substituted pyridine ring. researchgate.netresearchgate.net
The pyridine ring, an aromatic heterocycle, possesses a conjugated π-system. The π → π* transitions in pyridine derivatives typically result in strong absorption bands at shorter wavelengths, often below 300 nm. sielc.com The presence of substituents on the pyridine ring, such as the hydroxyl and methoxy groups, which act as auxochromes, is expected to cause a bathochromic (red) shift of these absorption bands to longer wavelengths. chemrxiv.org This is due to the extension of the conjugated system through the lone pair of electrons on the oxygen atoms.
In addition to the π → π* transitions, the presence of the nitrogen atom in the pyridine ring and the oxygen atoms in the carbonyl, hydroxyl, and methoxy groups allows for n → π* transitions. These transitions, which involve the excitation of a non-bonding electron to an anti-bonding π* orbital, are typically of lower intensity and appear at longer wavelengths compared to the π → π* transitions. researchgate.net The exact position of the absorption maxima (λmax) will be influenced by the solvent polarity. researchgate.net
Table 3: Expected Electronic Transitions for this compound.
| Electronic Transition | Associated Functional Groups | Expected Wavelength Range (nm) | Relative Intensity |
|---|---|---|---|
| π → π | Pyridine Ring, C=O | 200 - 300 | High |
| n → π | C=O, Pyridine N, -OH, -OCH₃ | > 300 | Low |
Computational and Theoretical Investigations into 3 Hydroxy 5 Methoxyisonicotinic Acid
Quantum Chemical Calculations on Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of a molecule by solving the Schrödinger equation. These methods provide a detailed picture of electron distribution and energy levels, which are essential for understanding molecular stability and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry of a molecule, corresponding to its most stable, lowest-energy conformation. Computational studies on similar molecules have been successfully carried out using DFT methods like B3LYP with a suitable basis set (e.g., 6-311+G), which provides a good balance between accuracy and computational cost. nih.govresearchgate.net
For 3-Hydroxy-5-methoxyisonicotinic acid, a DFT calculation would begin by building an initial 3D structure. The geometry is then optimized, allowing bond lengths, bond angles, and dihedral angles to adjust until a minimum energy state on the potential energy surface is found. The results of such a calculation provide precise geometric parameters.
| Parameter | Description | Expected Outcome from DFT Calculation |
|---|---|---|
| Bond Lengths | The distances between the nuclei of two bonded atoms (e.g., C=C, C-N, C-O, O-H). | Precise values in Ångströms (Å) for all bonds in the molecule. |
| Bond Angles | The angles formed between three connected atoms (e.g., C-C-N, H-O-C). | Specific values in degrees (°) defining the molecule's geometry. |
| Dihedral Angles | The angles between two intersecting planes, crucial for defining the 3D shape. | Values in degrees (°) that describe the orientation of the methoxy (B1213986) and carboxylic acid groups relative to the pyridine (B92270) ring. |
| Total Energy | The total electronic energy of the molecule in its optimized state. | A value in Hartrees or eV, indicating the molecule's stability. |
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, representing the molecule's nucleophilic potential, while the LUMO acts as an electron acceptor, indicating its electrophilic potential. youtube.comyoutube.com
The energy difference between these two orbitals is known as the HOMO-LUMO gap. wikipedia.org A small energy gap suggests that the molecule is highly polarizable and has high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.orgnih.gov Analysis of the spatial distribution of these orbitals on this compound would reveal the most probable sites for nucleophilic and electrophilic attack. nih.gov
| Parameter | Symbol | Significance |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the electron-donating ability (nucleophilicity). A higher value suggests a better electron donor. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the electron-accepting ability (electrophilicity). A lower value suggests a better electron acceptor. |
| HOMO-LUMO Energy Gap | ΔE | Correlates with chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. nih.gov |
| Chemical Hardness | η | Measures resistance to change in electron distribution. Hard molecules have large HOMO-LUMO gaps. mdpi.com |
| Electrophilicity Index | ω | Quantifies the global electrophilic nature of a molecule. researchgate.net |
A Molecular Electrostatic Potential (MEP or ESP) map is a visualization tool that illustrates the charge distribution of a molecule in 3D space. deeporigin.com It is mapped onto the electron density surface, with colors indicating different potential values. Typically, red represents regions of negative electrostatic potential (electron-rich), while blue represents regions of positive electrostatic potential (electron-deficient). wolfram.comwuxiapptec.com
For this compound, an MEP map would highlight:
Negative Regions (Red/Yellow): Expected around the oxygen atoms of the carboxylic acid, hydroxyl, and methoxy groups, as well as the nitrogen atom of the pyridine ring. These are sites susceptible to electrophilic attack. researchgate.net
Positive Regions (Blue): Expected around the hydrogen atoms, particularly the acidic proton of the carboxylic acid and the hydroxyl proton. These are sites susceptible to nucleophilic attack. deeporigin.com
This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding and drug-receptor binding. deeporigin.comscispace.com
| Molecular Region | Expected Electrostatic Potential | Chemical Implication |
|---|---|---|
| Carboxylic Acid Oxygens | Strongly Negative (Red) | Site for electrophilic attack, hydrogen bond acceptor. |
| Hydroxyl Oxygen | Negative (Red/Yellow) | Hydrogen bond acceptor. |
| Pyridine Nitrogen | Negative (Yellow) | Site for protonation, metal coordination. |
| Carboxylic Acid Hydrogen | Strongly Positive (Blue) | Acidic proton, hydrogen bond donor. |
| Hydroxyl Hydrogen | Positive (Blue) | Hydrogen bond donor. |
Molecular Dynamics Simulations and Conformational Analysis
While quantum calculations describe a static, optimized structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms over time, providing insights into the conformational flexibility and dynamic behavior of a molecule. mdpi.comnih.gov
An MD simulation of this compound, typically in a solvent like water, would reveal the preferred orientations of its flexible substituent groups—the carboxylic acid and methoxy groups. Conformational analysis focuses on the rotation around single bonds, which can be described by dihedral angles. researchgate.netresearchgate.net This analysis would help determine the most stable conformers present in solution and the energy barriers between them, which is critical for understanding how the molecule's shape influences its interactions with its environment. researchgate.net
In Silico Prediction of Spectroscopic Properties
Computational methods can accurately predict various spectroscopic properties, which serve as a powerful tool for structural confirmation when compared with experimental data. nih.gov Using the optimized geometry from DFT calculations, it is possible to compute vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts.
Vibrational Spectroscopy: The calculated IR spectrum would show characteristic peaks corresponding to specific bond vibrations, such as the O-H stretch of the carboxylic acid and hydroxyl groups, the C=O stretch of the carboxyl group, and C-O stretches of the methoxy group. Comparing these calculated frequencies with experimental FT-IR data helps to validate the computed structure. nih.govresearchgate.net
NMR Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values for this compound can be correlated with experimental spectra to assign each peak to a specific nucleus in the molecule, confirming its connectivity and electronic environment.
Computational Design of Novel Analogs and Derivatives
The insights gained from quantum chemical calculations and MD simulations form a rational basis for the design of novel analogs of this compound. mdpi.com By understanding the molecule's reactive sites (from MEP and FMO analysis) and its stable conformations (from MD simulations), researchers can propose targeted chemical modifications to tune its properties. researchgate.net
For example, if a specific biological activity requires enhanced hydrogen bonding capability, analogs could be designed by substituting other positions on the pyridine ring with additional hydrogen bond donors or acceptors. If altered reactivity is desired, substituents that modify the HOMO-LUMO gap could be introduced. This in silico design process allows for the screening of numerous potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources. mdpi.comresearchgate.net
Research into Biological Activities and Molecular Mechanisms
Enzyme Interaction and Inhibition Research
The unique structural features of 3-Hydroxy-5-methoxyisonicotinic acid, specifically the hydroxyl and methoxy (B1213986) groups on a pyridine (B92270) carboxylic acid scaffold, make it a subject of interest for enzyme interaction studies. Research on analogous compounds provides a framework for understanding its potential enzymatic activities. The pyridine carboxylic acid structure is known to be a versatile scaffold in medicinal chemistry, where the aromatic, electron-deficient pyridine ring can facilitate π-π stacking and hydrogen bond interactions with biological targets, enhancing binding affinity. nih.gov The carboxylic acid group adds polarity and can coordinate with metal ions, a useful property for enzyme inhibition. nih.gov
Investigation of Enzyme Binding Affinities and Kinetic Parameters
While specific binding affinity and kinetic data for this compound are not extensively detailed in the available literature, studies on structurally related compounds provide valuable insights. Research on 2-methyl-3-hydroxypyridine-5-carboxylic acid (MHPC) oxygenase has quantified the binding of various pyridine carboxylic acid analogs.
For instance, titrations of MHPC oxygenase with its substrate, MHPC, and a close analog, 5-hydroxynicotinic acid, have been performed to determine their dissociation constants (Kd). nih.gov The Kd for 5-hydroxynicotinic acid was found to be 5.2 µM, while the Kd for MHPC was 9.2 µM. nih.gov Another analog, N-methyl-5-hydroxynicotinic acid (NMHN), which exists solely in a tripolar ionic form, exhibited a weaker binding affinity with a Kd of 55 µM. nih.gov These kinetic studies demonstrate that the binding of these analogs to MHPC oxygenase is a two-step process. nih.gov
Table 1: Binding Affinities of Pyridine Carboxylic Acid Analogs with MHPC Oxygenase This table is interactive. You can sort and filter the data.
| Compound | Dissociation Constant (Kd) |
|---|---|
| 5-hydroxynicotinic acid | 5.2 µM |
| 2-methyl-3-hydroxypyridine-5-carboxylic acid (MHPC) | 9.2 µM |
| N-methyl-5-hydroxynicotinic acid (NMHN) | 55 µM |
Studies on Hydroxylase and Methyltransferase Interactions
The interactions of compounds structurally similar to this compound have been characterized with both hydroxylase and methyltransferase enzymes.
Hydroxylase Interactions: The enzyme 2-methyl-3-hydroxypyridine-5-carboxylic acid (MHPC) monooxygenase is a flavin-dependent enzyme that catalyzes hydroxylation. nih.gov Studies show that hydroxylation occurs through an electrophilic aromatic substitution mechanism. nih.govnih.gov The binding of the substrate to the enzyme is crucial for this activity, and it has been determined that the tripolar ionic species of MHPC is the form that binds to the enzyme. nih.gov The catalytic mechanism is fundamentally the same for MHPC and its analog, 5-hydroxynicotinic acid. nih.gov
Methyltransferase Interactions: Caffeic acid/5-hydroxyferulic acid 3/5-O-methyltransferase (COMT), an S-adenosyl-l-Met (SAM)–dependent enzyme involved in lignin (B12514952) biosynthesis, methylates precursors containing 3-hydroxyl and 5-hydroxyl groups. nih.gov The crystal structure of COMT reveals how substrates bind within the active site. The phenyl ring of the substrate is sequestered by hydrophobic residues, while hydrogen bonding helps orient the substrate for preferential methylation. nih.gov Specifically, a conserved pattern of van der Waals interactions within a hydrophobic pocket shows a preference for 3-methoxy-4,5-dihydroxyl–substituted substrates over 3,4-dihydroxyl–substituted ones. nih.gov The catalytic mechanism involves a histidine residue acting as a general base to deprotonate the hydroxyl group, facilitating the transfer of the methyl group from SAM. nih.gov
Modulation of Metabolic Enzyme Systems
Compounds with a hydroxypyridinone core can act as metal-binding pharmacophores and inhibit metalloenzymes, such as the influenza endonuclease PA, which has a dinuclear Mn²⁺ active site. nih.gov This demonstrates the potential for this class of compounds to modulate key enzymes in viral metabolic pathways.
Furthermore, the activity of key metabolic enzymes like 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase is known to be modulated by complex mechanisms, including reversible phosphorylation involving multiple kinase systems. nih.gov This highlights a general principle of metabolic regulation where the activity of a key enzyme in a biosynthetic pathway can be tightly controlled. The study of COMT in lignin biosynthesis provides a direct example of how methyltransferase activity modulates a critical plant metabolic pathway, influencing the composition of lignin by methylating its monomeric precursors. nih.gov
Inhibition of Specific Enzyme Pathways
The structural motif of a hydroxylated and methoxylated aromatic ring is found in inhibitors of various enzyme pathways. For example, (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one (5-HMT) was identified as a potent inhibitor of tyrosinase, a key enzyme that catalyzes the rate-limiting steps of melanin (B1238610) synthesis. nih.gov The IC₅₀ value of 5-HMT was lower than that of the well-known tyrosinase inhibitor, kojic acid, and in silico docking simulations suggested it has a greater binding affinity for the tyrosinase catalytic site. nih.gov
The broader class of pyridine carboxylic acid derivatives has been shown to inhibit a wide range of enzymes, including urease, synthase, tyrosinase, cyclooxygenase-2 (COX-2), and various kinases. nih.gov This wide-ranging inhibitory activity underscores the versatility of the pyridine carboxylic acid scaffold in enzyme inhibition. nih.gov For instance, certain hydroxylated biphenyl (B1667301) derivatives have demonstrated reversible, competitive inhibition against tyrosinase and laccase, with IC₅₀ values in the nanomolar range for tyrosinase. nih.gov
Receptor Binding and Modulation Investigations
The structural elements of this compound are also relevant in the context of ligand-receptor interactions, where functional groups like hydroxyls can be critical for binding affinity.
Ligand-Receptor Interaction Profiling
While direct receptor binding profiles for this compound are not specified in the reviewed literature, research on other molecular classes highlights the importance of its functional groups. In a study of epoxymorphinan derivatives binding to opioid receptors, the 3-hydroxy group was found to be crucial for binding affinity to all three opioid receptor subtypes (KOR, MOR, and DOR). nih.gov Analogs lacking this hydroxyl group demonstrated significantly reduced binding affinities, providing clear evidence of its critical role in ligand recognition and binding for that particular molecular scaffold. nih.gov
General studies on receptor pharmacology also reveal complex modulatory mechanisms. For example, the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, an ionotropic glutamate (B1630785) receptor, possesses multiple allosteric modulatory sites in addition to its primary glutamate binding site. nih.gov Synthetic compounds can affect the receptor's channel function without interacting with the glutamate binding site, indicating the existence of physically distinct allosteric sites through which receptor activity can be modulated. nih.gov
Following a comprehensive search for scientific literature, it has been determined that there is a lack of specific, publicly available research data for the chemical compound This compound corresponding to the detailed outline provided.
The conducted searches did not yield specific results for this compound in the context of the following research areas:
Agonistic or Antagonistic Potency: No studies were identified that explored the agonistic or antagonistic effects of this compound in research models.
Structural Basis of Ligand-Receptor Recognition: There is no available crystallographic or computational docking data to describe the structural interaction of this specific compound with biological receptors.
Cellular Pathway Modulation in In Vitro Research Models:
Cell Proliferation and Apoptosis: Research on the effects of this compound on cancer cell proliferation or apoptosis mechanisms has not been identified in the public domain.
Antioxidant Properties: Specific studies detailing the antioxidant capabilities or its role in mitigating oxidative stress are not available.
Gene Expression and Protein Regulation: The impact of this compound on gene expression and protein regulation has not been documented in available research.
Antimicrobial Research and Activity Assessment: No studies were found that assess the antimicrobial properties of this compound.
Therefore, it is not possible to generate the requested article with scientifically accurate and specific findings for "this compound" while strictly adhering to the provided outline, as the necessary foundational research is not present in the available literature.
Antimicrobial Research and Activity Assessment
Evaluation Against Bacterial and Fungal Strains
There is currently no available scientific literature that has evaluated the efficacy of this compound against specific bacterial and fungal strains. Such studies would typically involve determining the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) against a panel of clinically relevant microorganisms.
Mechanism of Antimicrobial Action
Without data on its antimicrobial activity, the mechanism of action for this compound has not been investigated. Research in this area would typically explore how the compound affects microbial cellular processes, such as cell wall synthesis, protein synthesis, nucleic acid replication, or membrane integrity.
Roles in Biochemical Processes and Metabolomics Research
Integration into Endogenous Metabolic Pathways
There is no current research to indicate how this compound is integrated into endogenous metabolic pathways. Investigations in this area would aim to identify the metabolic fate of the compound, including its absorption, distribution, metabolism, and excretion, and to determine if it interacts with or is transformed by known biochemical pathways.
Function as a Biochemical Marker or Intermediate
Currently, this compound has not been identified as a biochemical marker or an intermediate in any known metabolic or pathological processes. Metabolomics studies would be required to ascertain if this compound can serve as an indicator for a particular physiological state or disease.
Biosynthetic Pathways and Potential Natural Occurrence
Identification of Microbial or Plant Sources
There is currently no scientific literature identifying any microbial or plant species that naturally produce 3-Hydroxy-5-methoxyisonicotinic acid.
Elucidation of Enzymatic Transformations in Proposed Biosynthetic Routes
As no biosynthetic pathway has been proposed for this compound, there is no information on the enzymatic transformations involved in its formation.
No studies have been conducted to identify the metabolic precursors of this compound.
There are no characterized enzymes that have been shown to catalyze any step in the potential biosynthesis of this compound.
Metabolic Engineering Approaches for Heterologous Biosynthesis
Due to the lack of identified biosynthetic genes and pathways, there are no reported metabolic engineering efforts for the heterologous production of this compound in microbial or plant hosts.
In-Depth Scientific Review of this compound in Advanced Applications
A comprehensive search of scientific literature and patent databases has revealed a significant lack of published research on the specific chemical compound "this compound" within the requested contexts of advanced material science and coordination chemistry.
While the structural components of the molecule—a hydroxylated and methoxylated isonicotinic acid core—suggest potential for the applications outlined, there is no specific data available in peer-reviewed journals, conference proceedings, or patent filings to substantiate a detailed article on its use in the following areas:
Advanced Material Science and Chemical Applications
Ligand Design for Coordination Chemistry:There is no available research detailing the metal chelation properties of 3-Hydroxy-5-methoxyisonicotinic acid, its use in forming metal complexes, or any subsequent applications of such complexes in catalysis research. The presence of the hydroxyl, carboxylic acid, and pyridine (B92270) nitrogen functionalities theoretically allows for metal coordination, but experimental data, stability constants, and catalytic performance metrics are not present in the public domain.
Due to the absence of specific research findings for this compound, it is not possible to generate the thorough, informative, and scientifically accurate content for each section and subsection as requested in the provided outline. The creation of data tables and the reporting of detailed research findings are unachievable without source material.
Therefore, the article focusing solely on the chemical compound “this compound” and its applications in advanced material science and chemical applications cannot be generated at this time. Further empirical research and publication would be required to provide the necessary information.
Future Research Directions and Interdisciplinary Opportunities
Development of Next-Generation Synthetic Strategies
The future synthesis of 3-hydroxy-5-methoxyisonicotinic acid and its analogs could move beyond traditional multi-step procedures, which often involve protecting groups and harsh reaction conditions. Next-generation strategies are anticipated to focus on efficiency, sustainability, and the introduction of molecular diversity.
Potential Future Synthetic Approaches:
| Strategy | Description | Potential Advantages |
| C-H Activation | Direct functionalization of the pyridine (B92270) ring's carbon-hydrogen bonds would offer a more atom-economical approach to introduce or modify substituents. | Reduces the number of synthetic steps, minimizes waste, and allows for late-stage diversification of the core structure. |
| Flow Chemistry | Continuous flow reactors could enable better control over reaction parameters, such as temperature and reaction time, leading to higher yields and purity. | Improved safety for hazardous reactions, potential for scalability, and integration of purification steps. |
| Biocatalysis | The use of enzymes could facilitate highly selective reactions, such as hydroxylation or methoxylation, under mild, environmentally friendly conditions. | High enantioselectivity and regioselectivity, reduced environmental impact, and potential for novel transformations. |
| Photoredox Catalysis | Light-mediated reactions could open up new avenues for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. | Access to unique reactive intermediates and the ability to perform transformations not achievable through traditional thermal methods. |
Advanced Mechanistic Studies on Biological Interactions
A crucial area for future investigation will be to elucidate the precise molecular mechanisms through which this compound may exert biological effects. Its structural similarity to other biologically active pyridines suggests potential interactions with a variety of protein targets.
Advanced mechanistic studies could involve a combination of experimental and computational techniques to understand how the compound interacts with biological systems at a molecular level. Techniques such as X-ray crystallography or cryo-electron microscopy could provide high-resolution structural data of the compound bound to a target protein. Furthermore, spectroscopic methods like surface plasmon resonance and isothermal titration calorimetry could be employed to quantify the binding affinity and thermodynamics of these interactions.
Rational Design of High-Potency and Selective Analogs
Building on a foundational understanding of its structure-activity relationships (SAR), the rational design of analogs with enhanced potency and selectivity will be a key research direction. Computational chemistry will likely play a pivotal role in this endeavor.
Strategies for Analog Design:
Pharmacophore Modeling: Identifying the key chemical features of this compound that are essential for any observed biological activity will guide the design of new molecules with improved properties.
In Silico Screening: Virtual libraries of related compounds can be screened against potential biological targets to prioritize the synthesis of the most promising candidates.
Structure-Based Drug Design: If a specific protein target is identified, computational docking studies can be used to design analogs that fit optimally into the binding site, thereby maximizing potency and selectivity.
Exploration of Novel Application Domains in Scientific Research
Beyond potential therapeutic applications, this compound and its derivatives could serve as valuable tools in various scientific research domains.
Potential Research Applications:
| Domain | Potential Application |
| Chemical Biology | Development of chemical probes to study the function of specific enzymes or receptors. The isonicotinic acid moiety could be modified with reporter tags for visualization. |
| Materials Science | The compound's ability to coordinate with metal ions could be explored for the development of novel metal-organic frameworks (MOFs) with interesting catalytic or gas storage properties. |
| Agrochemicals | The pyridine core is present in many herbicides and pesticides. Analogs of this compound could be screened for potential applications in agriculture. |
The exploration of these future research directions will be crucial in unlocking the full potential of this compound and its derivatives, potentially leading to advancements across multiple scientific disciplines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
